molecular formula C15H19NO5 B1380444 N-Boc-8-hydroxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carbaldehyde CAS No. 1823551-73-0

N-Boc-8-hydroxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carbaldehyde

Cat. No.: B1380444
CAS No.: 1823551-73-0
M. Wt: 293.31 g/mol
InChI Key: PANSNRRRRDWSBY-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

This compound is a type of amide , which are known to interact with a wide range of biological targets, including enzymes and receptors

Biochemical Pathways

The biochemical pathways affected by N-Boc-8-hydroxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carbaldehyde are currently unknown Given the diversity of amide targets, it is likely that this compound could influence multiple pathways

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors could include pH, temperature, the presence of other molecules, and the specific characteristics of the biological environment where the compound is active.

Biochemical Analysis

Biochemical Properties

N-Boc-8-hydroxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carbaldehyde plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions due to the presence of hydroxyl and formyl groups in its structure . These interactions can influence the compound’s reactivity and stability in biochemical environments.

Cellular Effects

This compound has been observed to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell signaling pathways may involve the activation or inhibition of specific receptors or enzymes, leading to changes in downstream signaling cascades.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the specific enzyme it interacts with . Additionally, it may induce changes in gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions contribute to the compound’s overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It is typically stored at low temperatures to maintain its stability . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that the compound can have sustained biochemical activity over extended periods.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial biochemical effects, while higher doses could lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is most effective without causing harm.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other biochemical intermediates . These interactions can affect metabolic flux and the levels of specific metabolites within cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments, affecting its overall biochemical activity.

Subcellular Localization

This compound exhibits specific subcellular localization patterns. Targeting signals and post-translational modifications may direct the compound to particular compartments or organelles within the cell. This localization can influence the compound’s activity and function, contributing to its overall biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-8-hydroxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carbaldehyde typically involves multiple steps. One common method starts with the protection of the hydroxy group using a tert-butoxycarbonyl (Boc) group. This is followed by the formation of the oxazepine ring through a cyclization reaction. The formyl group is then introduced via a formylation reaction, often using reagents such as formic acid or formyl chloride under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-Boc-8-hydroxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent

    Reduction: NaBH4, LiAlH4

    Substitution: Acidic conditions (e.g., trifluoroacetic acid)

Major Products

    Oxidation: Formation of a ketone or aldehyde

    Reduction: Formation of a primary alcohol

    Substitution: Formation of free amine derivatives

Scientific Research Applications

N-Boc-8-hydroxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carbaldehyde is utilized in various scientific research fields:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Boc-8-hydroxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carbaldehyde is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a versatile intermediate in organic synthesis and valuable in various research applications.

Properties

IUPAC Name

tert-butyl 7-formyl-8-hydroxy-3,5-dihydro-2H-1,4-benzoxazepine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO5/c1-15(2,3)21-14(19)16-4-5-20-13-7-12(18)11(9-17)6-10(13)8-16/h6-7,9,18H,4-5,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PANSNRRRRDWSBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC2=CC(=C(C=C2C1)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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